![molecular formula C15H12N2O2S2 B5685739 3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of various diseases. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Moreover, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. However, it also has some limitations such as poor solubility in water, which limits its application in aqueous systems.
Direcciones Futuras
There are several future directions for the research on 3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone. One of the potential directions is the development of novel synthetic methods that can improve the yield and purity of the compound. Moreover, further studies are needed to elucidate the exact mechanism of action and the molecular targets of the compound. Additionally, the potential applications of the compound in various fields such as drug discovery and material science should be explored.
Métodos De Síntesis
The synthesis method of 3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone involves the reaction of 2-(2-thienyl)acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-methyl-2-aminoquinazolin-4(3H)-one. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. Moreover, it has been found to be effective against various diseases such as cancer, arthritis, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-methyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-17-14(19)10-5-2-3-6-11(10)16-15(17)21-9-12(18)13-7-4-8-20-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWFMEVFHKGBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

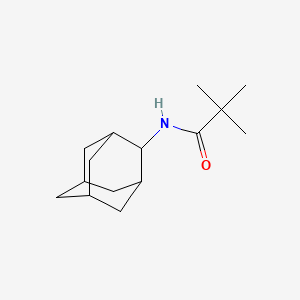
![1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5685672.png)
![7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
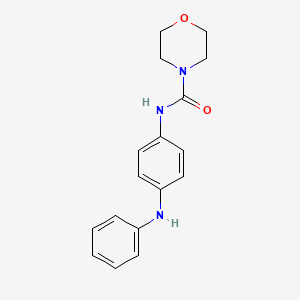
![2-{[1-(2-chlorophenyl)-3-cyclopentyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5685699.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
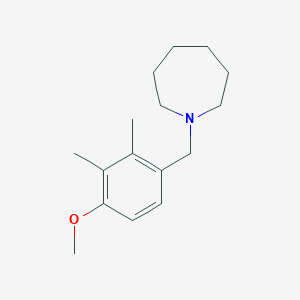
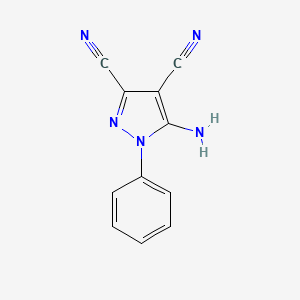
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
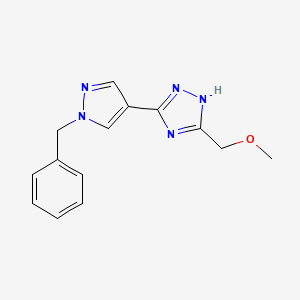
![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)